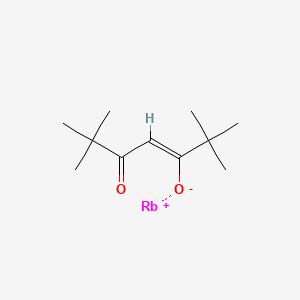
2,2,6,6-四甲基-3,5-庚二酮合铷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a coordination compound where rubidium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
科学研究应用
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is used in various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes.
作用机制
Target of Action
It is known to act as a ligand in various reactions .
Mode of Action
2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a stable, anhydrous reagent that undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts , which means it can bind to a central metal atom to form a coordination complex.
Biochemical Pathways
It is known to serve as a substrate for heterocycles , which are compounds containing a closed ring of atoms, at least two of which are different.
Pharmacokinetics
Its physical properties such as boiling point (72-73 °c/6 mmhg) and density (0883 g/mL at 25 °C) are known .
Result of Action
It is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium typically involves the reaction of rubidium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where rubidium hydroxide and 2,2,6,6-tetramethyl-3,5-heptanedione are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form rubidium oxide and other by-products.
Substitution: It can participate in substitution reactions where the ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use other diketones or similar ligands under controlled temperatures.
Major Products:
Oxidation: Rubidium oxide and other oxidized organic compounds.
Substitution: New coordination compounds with different ligands.
相似化合物的比较
- 2,2,6,6-Tetramethyl-3,5-heptanedionato lithium
- 2,2,6,6-Tetramethyl-3,5-heptanedionato sodium
- 2,2,6,6-Tetramethyl-3,5-heptanedionato potassium
Comparison: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is unique due to the specific properties imparted by the rubidium ion. Compared to its lithium, sodium, and potassium counterparts, the rubidium complex may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
属性
IUPAC Name |
rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZQYDNGOYIAK-CFYXSCKTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O2Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
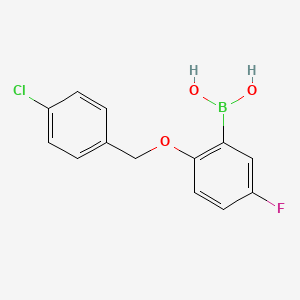


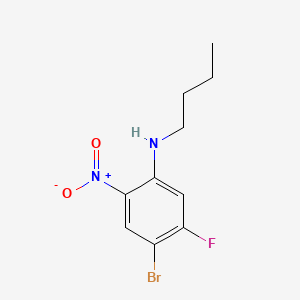
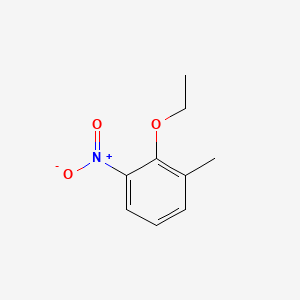
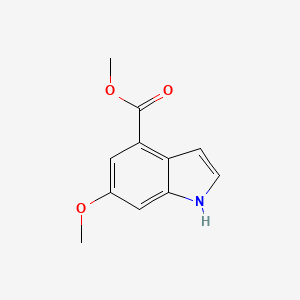
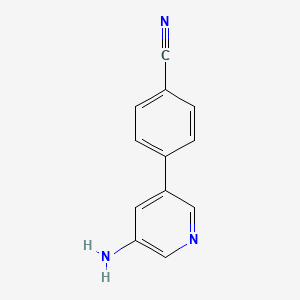
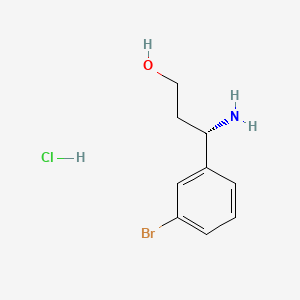

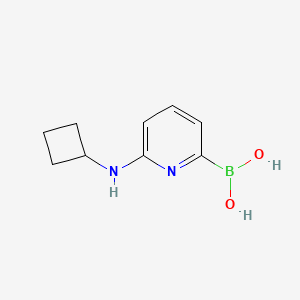
![7-Chloro-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B573177.png)
![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)

